1-Phenylbicyclo[3.2.0]hept-6-ene
CAS No.: 57293-40-0
Cat. No.: VC19565986
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57293-40-0 |
|---|---|
| Molecular Formula | C13H14 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1-phenylbicyclo[3.2.0]hept-6-ene |
| Standard InChI | InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2 |
| Standard InChI Key | CAXCLCLDXZOJFV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C=CC2(C1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Bicyclic Framework
Bicyclo[3.2.0]hept-6-ene consists of a seven-membered fused ring system comprising a three-membered cyclopropane ring and a four-membered cyclobutane ring. The "3.2.0" notation indicates the number of carbon atoms in each bridge (3, 2, and 0, respectively). The phenyl group attaches to the bridgehead carbon at position 6, as defined by IUPAC priority rules .
Table 1: Key Molecular Properties of 6-Phenylbicyclo[3.2.0]hept-6-ene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄ | |
| Molecular Weight | 170.25 g/mol | |
| IUPAC Name | 6-phenylbicyclo[3.2.0]hept-6-ene | |
| CAS Registry Number | 57293-41-1 | |
| ΔfH° (gas phase) | 33.38 kcal/mol (base structure)* |
*Reported for bicyclo[3.2.0]hept-6-ene without phenyl substitution .
The stereoelectronic effects of the phenyl group stabilize the strained bicyclic system, enhancing its reactivity toward electrophilic and cycloaddition reactions .
Synthesis Methods
Cyclization via Dichloroketene Addition
Reactivity and Chemical Transformations
Bromofluorocarbene Addition
6-Phenylbicyclo[3.2.0]hept-6-ene undergoes regioselective addition with bromofluorocarbene, yielding fluoro-indanes such as 4,6-difluoro-5-phenylindane and 5,6-difluoro-4-phenylindane. The reaction exploits the compound’s strained double bond, which acts as a diene in [2+1] cycloadditions.
Acid-Catalyzed Oxidative Rearrangement
Under acidic conditions, 6-phenylbicyclo[3.2.0]heptan-6-ol (a reduced derivative) rearranges oxidatively to form 1,1′-biphenyl-carbaldehydes . The mechanism proceeds via:
-
Dehydration: Formation of cycloheptadiene intermediates.
-
Aromatization: Oxidation to cycloheptatriene species.
-
Fragmentation: Cleavage to biphenyl derivatives with aldehyde functionalities .
Table 2: Products from Acid-Catalyzed Rearrangement
| Starting Material | Products Formed | Yield (%) |
|---|---|---|
| 6-Phenylbicyclo[3.2.0]heptan-6-ol | 1,1′-Biphenyl-carbaldehydes | <10 |
| 1,1′-Biphenyl | Trace |
Applications in Organic Synthesis
Building Block for Fluoroaromatics
The bromofluorocarbene adducts serve as precursors to fluorinated indanes, which are valuable in medicinal chemistry for their bioisosteric properties.
Mechanistic Probes
The compound’s rearrangement pathways provide insights into strain-driven reactivity, aiding the design of new cascade reactions for polycyclic aromatic hydrocarbon synthesis .
Mechanistic Insights
Strain and Reactivity
The bicyclo[3.2.0] framework’s angle strain (≈90° at bridgeheads) facilitates ring-opening reactions. Quantum mechanical calculations suggest that phenyl substitution lowers activation energies for electrophilic additions by stabilizing transition states through conjugative effects .
Oxidative Pathways
The acid-catalyzed rearrangement of 6-phenylbicyclo[3.2.0]heptan-6-ol proceeds via a carbocation intermediate, which undergoes hydride shifts and oxidation to yield biphenyl products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume